molecular formula C10H8O3 B1623706 5-methylumbelliferone CAS No. 7249-26-5

5-methylumbelliferone

Cat. No.: B1623706
CAS No.: 7249-26-5
M. Wt: 176.17 g/mol
InChI Key: QNDMQTVAGWUUDS-UHFFFAOYSA-N
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Description

5-methylumbelliferone is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and this compound specifically has a hydroxyl group at the 7th position and a methyl group at the 5th position. This compound is known for its fluorescence properties and is used in various scientific and industrial applications.

Scientific Research Applications

5-methylumbelliferone has a wide range of applications in scientific research:

Mechanism of Action

7-Hydroxy-5-methylcoumarin: is a compound with a benzene ring fused to an α-pyrone ring. While its primary targets may vary depending on the specific context, let’s explore some possibilities:

Pharmacokinetics:

Action Environment:

Environmental factors (pH, temperature, etc.) influence its stability, efficacy, and bioavailability. For instance, the fluorescence of 7-hydroxy and 7-methoxy coumarins can be enhanced by adding specific functional groups .

Safety and Hazards

7-Hydroxy-5-methylcoumarin is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Research efforts seem to have been focused on the synthesis and examination of synthetic coumarin derivatives with the aim to produce potential drugs with enhanced, modified or entirely novel effects . As many pathologies are associated with oxidative stress, coumarin-based compounds could be excellent candidates for novel medicinal molecules .

Biochemical Analysis

Biochemical Properties

7-Hydroxy-5-methylcoumarin plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. It has been shown to interact with enzymes such as tyrosinase, which is involved in melanin synthesis. The compound enhances tyrosinase activity, leading to increased melanin production . Additionally, 7-Hydroxy-5-methylcoumarin exhibits antioxidant properties, interacting with reactive oxygen species and reducing oxidative stress . These interactions highlight its potential as a therapeutic agent in conditions related to oxidative damage and pigmentation disorders.

Cellular Effects

The effects of 7-Hydroxy-5-methylcoumarin on cellular processes are profound. In melanoma cells, the compound has been observed to stimulate the activity of tyrosinase and increase the expression of melanin synthesis-associated proteins, such as microphthalmia-associated transcription factor, tyrosinase-related protein-1, and tyrosinase-related protein-2 . This indicates its potential role in influencing cell signaling pathways related to pigmentation. Furthermore, its antioxidant properties suggest that it may protect cells from oxidative damage, thereby influencing cellular metabolism and gene expression .

Molecular Mechanism

At the molecular level, 7-Hydroxy-5-methylcoumarin exerts its effects through various mechanisms. It binds to the active site of tyrosinase, enhancing its catalytic activity and promoting melanin synthesis . The compound also exhibits antioxidant activity by scavenging reactive oxygen species, thereby reducing oxidative stress and preventing cellular damage . These molecular interactions underline its potential as a therapeutic agent in conditions involving oxidative stress and pigmentation disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Hydroxy-5-methylcoumarin have been observed to change over time. The compound is relatively stable under standard laboratory conditions, maintaining its activity over extended periods In vitro studies have shown that the compound retains its antioxidant and enzymatic activities over time, suggesting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of 7-Hydroxy-5-methylcoumarin vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enhanced melanin synthesis and reduced oxidative stress . At higher doses, it may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions . These findings highlight the importance of determining optimal dosages for therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

7-Hydroxy-5-methylcoumarin is involved in various metabolic pathways, particularly those related to its antioxidant and enzymatic activities. The compound interacts with enzymes such as tyrosinase and other oxidoreductases, influencing metabolic flux and metabolite levels . Its role in reducing oxidative stress suggests that it may modulate pathways involved in reactive oxygen species metabolism, thereby contributing to cellular homeostasis .

Transport and Distribution

Within cells and tissues, 7-Hydroxy-5-methylcoumarin is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as melanosomes in melanocytes, where it exerts its effects on melanin synthesis . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific cellular compartments .

Subcellular Localization

The subcellular localization of 7-Hydroxy-5-methylcoumarin is crucial for its activity and function. The compound is primarily localized in melanosomes, where it interacts with tyrosinase and other melanin synthesis-associated proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to melanosomes . Understanding its subcellular localization is essential for elucidating its mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-methylumbelliferone can be synthesized from orcylaldehyde through a condensation reaction with diethyl malonate, followed by the removal of the carbethoxyl group . Another method involves the alkylation of 7-hydroxy-4-methylcoumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, often employing green chemistry principles such as the use of environmentally friendly solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions: 5-methylumbelliferone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to dihydrocoumarins.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the coumarin ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted coumarins, quinones, and dihydrocoumarins, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

  • 7-Hydroxy-4-methylcoumarin
  • 4-Methylumbelliferone
  • 7-Hydroxycoumarin

Comparison: 5-methylumbelliferone is unique due to the specific positioning of the hydroxyl and methyl groups, which influence its chemical reactivity and fluorescence properties. Compared to 7-Hydroxy-4-methylcoumarin, it has different substitution patterns that can lead to variations in biological activity and applications .

Properties

IUPAC Name

7-hydroxy-5-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-4-7(11)5-9-8(6)2-3-10(12)13-9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDMQTVAGWUUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=CC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80418003
Record name 7-hydroxy-5-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80418003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7249-26-5
Record name NSC42243
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42243
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-hydroxy-5-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80418003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methylumbelliferone
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Synthesis routes and methods I

Procedure details

5-methylresorcinol monohydrate (284 gm, 2.0 mol; Aldrich) was thoroughly mixed with malic acid (280 gm, 2.10 mol; Aldrich) and then placed in a reaction flask containing sulfuric acid (600 ml) and a trace of sodium bisulfite (1.0 gm; Aldrich). The reaction mixture was heated to 90° C. while being mechanically stirred until evolution of carbon dioxide subsided (about 5 hours). The resulting reddish-orange solution was poured into sufficient ice (with vigorous stirring) to make up 1 liter. The receiving flask was maintained at 0° C. by external cooling until the addition of the reaction mixture was complete. The resulting light-orange product that precipitated was collected by suction filtration then washed thoroughly with water. The crude product was air dried on the filter, then recrystallized twice from tetramethylene glycol (1800 ml) to give pure 7-hydroxy-5-methylcoumarin (H5MC,1) as product (220 gm, 62% yield; mp 252°-255° C.).
Quantity
284 g
Type
reactant
Reaction Step One
Quantity
280 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
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0 (± 1) mol
Type
reactant
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Quantity
600 mL
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solvent
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Synthesis routes and methods II

Procedure details

A mixture of 5-methylresorcin (25.0 g), malic acid (26.0 g) and conc.H2SO4 (55 ml) was gently heated with the gaseous development almost ceased. The reaction mixture was then poured with vigorous stirring into a mixture of water and ice (700 ml), and stirred until the gummy mass initially formed was completely dispersed. The precipitate was collected by filtration, washed with water and crystallized twice (Me2CO) producing 5-methyl-7-hydroxycoumarin (I; 15 g; m.p. 256° C.) ##STR4## free from the isomer 5-hydroxy-7-methylcoumarin (II). ##STR5##
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
reactant
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[Compound]
Name
ice
Quantity
700 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

5-methylresorcinol monohydrate (284 gm, 2.0 mol; Aldrich) was thoroughly mixed with malic acid (280 gm, 2.10 mol; Aldrich) and then placed in a reaction flask containing sulfuric acid (600 ml) and a trace of sodium bisulfite (1.0 gm; Aldrich). The reaction mixture was heated to 90.C while being mechanically stirred until evolution of carbon dioxide subsided (about 5 hours). The resulting reddish-orange solution was poured into sufficient ice (with vigorous stirring) to make up 1 liter. The receiving flask was maintained at 0.C by external cooling until the addition of the reaction mixture was complete. The resulting light-orange product that precipitated was collected by suction filtration then washed thoroughly with water. The crude product was air dried on the filter, then recrystallized twice from tetramethylene glycol (1800 ml) to give pure 7-hydroxy-5-methylcoumarin (H5MC,l) as product (220 gm, 62% yield; mp 252°-255° C.).
Quantity
284 g
Type
reactant
Reaction Step One
Quantity
280 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
[Compound]
Name
90.C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
0.C
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0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
600 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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